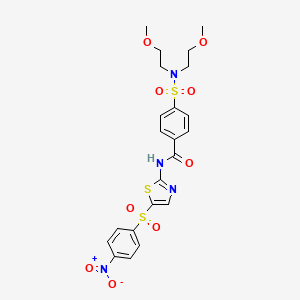
2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Applications
One-Pot Synthesis Approaches : Research has demonstrated the utility of one-pot synthesis techniques for generating imidazo[1,5-a]pyridines, which are structurally related to "2-phenyl-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)butanamide". These methodologies allow for the introduction of various substituents, showcasing the compound's versatility in chemical synthesis (Crawforth & Paoletti, 2009).
Heterocyclic Chemistry : The creation of styryl derivatives from related chemical structures emphasizes the compound's role in the synthesis of complex molecules, contributing to the development of novel heterocyclic compounds with potential pharmaceutical applications (Pauchard & Siegrist, 1978).
Material Science and Photophysical Properties
- Electronic Materials : Research into pyridine-containing phenanthroimidazole derivatives, which share a core structural motif with "this compound", has led to the development of materials with optimized electron mobility and energy levels. These materials demonstrate potential for use in OLEDs, indicating the compound's relevance to advanced electronic applications (Wang et al., 2015).
Antimicrobial Evaluation
- Synthesis of Pyridine-Based Heterocycles : The facile synthesis of pyridine-based heterocycles from "3-oxo-N-(pyridin2-yl)butanamide" underscores the potential for developing antimicrobial agents. This suggests that derivatives of "this compound" could be explored for their antimicrobial properties, contributing to the search for new therapeutic agents (Darwish, Kheder, & Farag, 2010).
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-18(16-7-4-3-5-8-16)20(25)23-12-14-24-13-11-22-19(24)17-9-6-10-21-15-17/h3-11,13,15,18H,2,12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOGULGGYPSOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C=CN=C2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2422111.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422114.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2422118.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2422124.png)
